molecular formula C20H23NO B3828496 (Z)-3-(diethylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

(Z)-3-(diethylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

Cat. No.: B3828496
M. Wt: 293.4 g/mol
InChI Key: IGOXBCRNDXAXAQ-CYVLTUHYSA-N
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Description

(Z)-3-(diethylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a diethylamino group, a methylphenyl group, and a phenyl group, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(diethylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylacetophenone and benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is conducted in an ethanol or methanol solvent under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and solvents, along with advanced purification techniques such as column chromatography, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (Z)-3-(diethylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one can undergo oxidation reactions to form corresponding epoxides or hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form saturated ketones or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, leading to the formation of various substituted derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(diethylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In the field of medicine, this compound is explored for its potential as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals with improved efficacy and safety profiles.

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its unique chemical properties make it valuable in the production of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of (Z)-3-(diethylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity, receptor binding, and signal transduction pathways. The diethylamino group and the α,β-unsaturated carbonyl system play crucial roles in its biological activity, influencing its binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(diethylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
  • (Z)-3-(dimethylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
  • (Z)-3-(diethylamino)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one

Uniqueness

(Z)-3-(diethylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one is unique due to the presence of the diethylamino group and the specific configuration of the double bond (Z-configuration) This configuration influences its chemical reactivity and biological activity, distinguishing it from other similar compounds

Properties

IUPAC Name

(Z)-3-(diethylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-4-21(5-2)19(17-9-7-6-8-10-17)15-20(22)18-13-11-16(3)12-14-18/h6-15H,4-5H2,1-3H3/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOXBCRNDXAXAQ-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=CC(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C(=C\C(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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